molecular formula C5H3BrClNO2S B1522637 6-Bromopyridine-3-sulfonyl chloride CAS No. 886371-20-6

6-Bromopyridine-3-sulfonyl chloride

Cat. No.: B1522637
CAS No.: 886371-20-6
M. Wt: 256.51 g/mol
InChI Key: ILKASQDZWIHVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyridine-3-sulfonyl chloride (CAS: 886371-20-6) is a heterocyclic sulfonamide precursor with the molecular formula C₅H₃BrClNO₂S and a molecular weight of 256.50 g/mol . It is widely used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Key properties include:

  • Storage: Requires an inert atmosphere and storage at < -20°C to prevent decomposition .
  • Hazards: Classified under UN# 3261 (Class 8 corrosive) with hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns/eye damage), and H315/H319/H335 (skin/eye irritation, respiratory irritation) .

Mechanism of Action

The sulfonyl chloride group in 6-Bromopyridine-3-sulfonyl chloride is highly reactive and can react with a variety of nucleophiles, leading to the formation of sulfonamides, sulfonic esters, and sulfonic acids. The bromine atom on the pyridine ring can also participate in various reactions, such as palladium-catalyzed cross-coupling reactions .

Biological Activity

6-Bromopyridine-3-sulfonyl chloride is a sulfonylating agent that has gained attention in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its highly reactive sulfonyl chloride group, which allows it to form covalent bonds with nucleophiles, leading to the synthesis of various biologically active derivatives. Understanding its biological activity is crucial for its application in drug development and chemical biology.

This compound is derived from pyridine and contains a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position. The presence of these functional groups imparts unique reactivity patterns, making it suitable for various chemical transformations.

Property Details
Molecular FormulaC6_6H5_5BrClN1_1O2_2S
Molecular Weight236.53 g/mol
AppearanceWhite to light yellow solid
SolubilitySoluble in organic solvents

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives. These reactions are pivotal in modifying biological molecules, thereby influencing their biological functions.

  • Nucleophilic Substitution Reactions : The sulfonyl chloride can be replaced by amines to form sulfonamides.
  • Electrophilic Aromatic Substitution : The bromine atom on the pyridine ring can undergo electrophilic substitution, allowing further functionalization.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine sulfonyl chlorides can inhibit cancer cell proliferation.

  • Case Study : A study demonstrated that certain pyridine sulfonamide derivatives had IC50 values against C6 glioma cells, indicating their potential as anticancer agents. Specifically, compounds derived from this compound showed promising results with IC50 values lower than 10 µg/mL .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by sulfonamide derivatives derived from this compound. These compounds have been evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.

  • Research Findings : In vitro studies revealed that certain derivatives significantly inhibited carbonic anhydrase activity, suggesting potential therapeutic applications in conditions like glaucoma and edema.

Applications in Drug Development

The reactivity of this compound makes it an attractive intermediate in the synthesis of pharmaceutical compounds. Its ability to modify biomolecules allows researchers to explore new therapeutic avenues.

Synthesis of Sulfonamide Antibiotics

One prominent application is in the synthesis of sulfonamide antibiotics. The modification of amino groups in existing antibiotics with this compound has led to enhanced antibacterial activity.

Development of Antiviral Agents

Additionally, researchers have explored the use of this compound in developing antiviral agents targeting viral proteases. The incorporation of sulfonamide moieties has been linked to increased potency against specific viral strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromopyridine-3-sulfonyl chloride, and what reaction conditions are critical for success?

The synthesis typically involves bromination of pyridine derivatives followed by sulfonylation. For example, brominated pyridine intermediates are treated with chlorosulfonic acid under controlled conditions. Key parameters include maintaining low temperatures (0–5°C) during sulfonylation to avoid side reactions and optimizing stoichiometry to maximize yield. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is essential to confirm regioselectivity and purity .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For instance, 1H^1H-NMR peaks for the bromine-substituted pyridine ring typically appear in the δ 8.40–8.17 ppm range, while sulfonyl chloride groups are confirmed via 13C^{13}C-NMR signals around δ 152–156 ppm. Purity (>95%) can be validated using HPLC with UV detection at 254 nm .

Q. What safety protocols are recommended for handling and storing this compound?

Due to its sulfonyl chloride group, the compound is moisture-sensitive and corrosive. Store under inert gas (argon or nitrogen) at –20°C in a desiccator. Use personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat. First-aid measures for exposure include rinsing skin/eyes with water for 15 minutes and seeking immediate medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonylation?

By-products often arise from over-sulfonation or hydrolysis. Optimize by:

  • Controlling reagent addition rate (dropwise addition of chlorosulfonic acid).
  • Using anhydrous solvents (e.g., dry dichloromethane).
  • Monitoring reaction progress via TLC or in-situ IR spectroscopy to terminate the reaction at completion. Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) effectively isolates the product .

Q. What strategies enhance the compound’s utility in cross-coupling reactions for medicinal chemistry applications?

The bromine atom at the 6-position enables Suzuki-Miyaura couplings with aryl boronic acids. Use palladium catalysts (e.g., Pd(PPh3_3)4_4) in a 1,4-dioxane/water mixture at 80–100°C. The sulfonyl chloride group can be further functionalized via nucleophilic substitution with amines, enabling diversification into sulfonamides for bioactivity screening .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

The electron-withdrawing sulfonyl chloride group deactivates the pyridine ring, directing electrophilic substitutions to the meta position. Steric hindrance from the bromine atom at the 6-position can slow coupling reactions, necessitating higher temperatures or microwave-assisted synthesis. Computational studies (DFT) can predict reactive sites and guide synthetic planning .

Q. What analytical challenges arise when characterizing degradation products of this compound under acidic or basic conditions?

Hydrolysis of the sulfonyl chloride group generates sulfonic acids, detectable via LC-MS. Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to separate degradation products. 19F^{19}F-NMR (if fluorinated analogs are present) and IR spectroscopy (S=O stretching at 1360–1180 cm1^{-1}) aid in structural elucidation .

Q. Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., 60–62.5°C vs. 95+% purity reports) may stem from polymorphic forms or residual solvents. Recrystallize the compound from anhydrous hexane and re-validate via DSC (differential scanning calorimetry). Cross-reference spectral data with PubChem or Reaxys entries to resolve inconsistencies .

Q. What mechanistic insights explain the compound’s role in catalyst-free oxidative β-functionalization of tertiary amines?

The sulfonyl chloride acts as an oxidizing agent, facilitating single-electron transfer (SET) to generate amine radicals. Reaction monitoring via ESR spectroscopy confirms radical intermediates. Optimize solvent polarity (e.g., acetonitrile) and stoichiometry (1:1.2 amine: sulfonyl chloride) to achieve >80% yield .

Q. Applications in Drug Discovery

Q. How can researchers design SAR (structure-activity relationship) studies using derivatives of this compound?

Synthesize analogs by replacing the bromine with other halogens (e.g., Cl, I) or substituting the sulfonyl chloride with sulfonamides. Screen for bioactivity against target enzymes (e.g., kinases) using fluorescence-based assays. Molecular docking studies (AutoDock Vina) can predict binding affinities and guide lead optimization .

Comparison with Similar Compounds

To contextualize 6-bromopyridine-3-sulfonyl chloride, we compare it with two structurally related compounds: 6-bromopyridine-3-sulfonyl fluoride and 6-bromo-2-methoxypyridine-3-sulfonyl chloride .

Structural and Molecular Comparison

Property This compound 6-Bromopyridine-3-sulfonyl Fluoride 6-Bromo-2-methoxypyridine-3-sulfonyl Chloride
Molecular Formula C₅H₃BrClNO₂S C₅H₃BrFNO₂S C₆H₅BrClNO₃S
Molecular Weight (g/mol) 256.50 240.05 286.52*
Substituents -Cl at sulfonyl group -F at sulfonyl group -Cl at sulfonyl group, -OCH₃ at 2-position
CAS Number 886371-20-6 1781026-84-3 Not explicitly provided

*Calculated from molecular formula .

Reactivity and Functional Group Analysis

  • Sulfonyl Halides :

    • Chloride vs. Fluoride : The chloride (Cl) is more reactive than the fluoride (F) in nucleophilic substitution reactions due to Cl’s lower bond strength and better leaving-group ability. This makes the chloride preferable for synthesizing sulfonamides or sulfonate esters .
    • Stability : Sulfonyl fluorides are thermally and hydrolytically more stable than chlorides, making them suitable for applications requiring prolonged storage or aqueous conditions .
  • Methoxy Substituent: The -OCH₃ group at the 2-position in 6-bromo-2-methoxypyridine-3-sulfonyl chloride introduces steric hindrance and electron-donating effects.

Properties

IUPAC Name

6-bromopyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKASQDZWIHVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681072
Record name 6-Bromopyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-20-6
Record name 6-Bromopyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.-5° C.) stirred solution of 5-amino-2-bromopyridine (1.5 g, 8.6 mmol) in 12 N hydrochloric acid (26.5 mL), was slowly added a solution of sodium nitrite (0.66 g, 7.76 mmol) in water (7 mL). In a separate flask, sulfur dioxide was bubbled through a stirred solution of copper(II) chloride dihydrate (0.63 g, 3.50 mmol) in glacial acetic acid at 0° C. for 30 minutes, and then the diazotized reaction mixture prepared above was added. The resulting mixture was slowly warmed to room temperature and stirred for 30 minutes, then was poured into ice water (100 mL), and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 6-bromo-pyridine-3-sulfonyl chloride, which was immediately used in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
copper(II) chloride dihydrate
Quantity
0.63 g
Type
catalyst
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromopyridine-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromopyridine-3-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
6-Bromopyridine-3-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
6-Bromopyridine-3-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Bromopyridine-3-sulfonyl chloride
Reactant of Route 6
6-Bromopyridine-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.